1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. This information can be obtained from chemical databases such as PubChem, ChemSpider, or ChemSynthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be found in scientific literature or chemical databases .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
The chemical synthesis and properties of imidazo[1,2-a]-s-triazine nucleosides, which are structurally related to the subject compound, have been explored. These nucleosides represent a class of purine analogues, synthesized through the condensation and ring annulation processes, demonstrating moderate antiviral activity against specific viruses in tissue culture (Kim et al., 1978). The process involves the use of aminoacetaldehyde dimethyl acetal and various chloro- and dioxo-s-triazine precursors.
Another study focused on the synthesis of 7,8-polymethylenepurine derivatives, starting from diethylacetal of dimethylformamide and 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles. This research investigated the antiviral and antihypertensive activities of these compounds, highlighting the potential of such structures in medicinal chemistry (Nilov et al., 1995).
Biological Activities and Applications
The exploration of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives for potential antidepressant agents has been a significant area of research. A study synthesized a series of these derivatives and evaluated them for serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound demonstrated potential antidepressant effects in vivo, suggesting these derivatives could serve as lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Another study synthesized and evaluated imidazo[2,1-f]purine-2,4-dione derivatives as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase. This work demonstrates the potential therapeutic applications of such compounds in treating diseases like cancer, by interfering with specific biological pathways (Wiglenda et al., 2005).
Properties
IUPAC Name |
4,7,8-trimethyl-6-[2-(4-phenoxyanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-15-16(2)30-20-21(28(3)24(32)27-22(20)31)26-23(30)29(15)14-13-25-17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12,25H,13-14H2,1-3H3,(H,27,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYAKYIXRWZKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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